FH-510 Matches Haloperidol's Sigma Binding Potency While Achieving Superior Receptor Selectivity
In [3H](+)-3-PPP displacement assays using rat brain membranes, FH-510 inhibited sigma binding with an IC50 of 4.8 ± 1.0 nM (n=4), comparable to haloperidol's IC50 of 2.2 ± 0.2 nM (n=3) in the same study [1]. However, unlike haloperidol — which is a potent D2 antagonist with clinical antipsychotic use — FH-510 lacked significant affinity for dopamine D2 and phencyclidine binding sites at concentrations up to 10⁻⁷ M [1]. In a separate comprehensive selectivity panel, FH-510 showed IC50 >1000 nM at D2 receptors versus 4.6 nM at sigma receptors, yielding a selectivity ratio exceeding 217 [2].
| Evidence Dimension | Sigma receptor binding potency and D2 off-target selectivity |
|---|---|
| Target Compound Data | FH-510: sigma IC50 = 4.8 ± 1.0 nM; D2 IC50 > 1000 nM (selectivity ratio >217) |
| Comparator Or Baseline | Haloperidol: sigma IC50 = 2.2 ± 0.2 nM; haloperidol is a known high-affinity D2 antagonist with nanomolar D2 affinity |
| Quantified Difference | FH-510 sigma potency within ~2.2-fold of haloperidol; sigma/D2 selectivity >217-fold for FH-510 vs. haloperidol with poor sigma/D2 discrimination |
| Conditions | [3H](+)-3-PPP displacement in rat brain membranes (sigma); [3H]sulpiride displacement for D2 (SAR study) |
Why This Matters
FH-510 delivers haloperidol-comparable sigma target engagement without D2 receptor liability, enabling sigma-specific pharmacological interrogation unattainable with haloperidol.
- [1] Tanaka M, Kaku S, Muramatsu M, Otomo S. FH-510, a potent and selective ligand for rat brain sigma recognition sites. Eur J Pharmacol. 1993;238(1):89-92. doi:10.1016/0014-2999(93)90509-G. PMID: 8104803. View Source
- [2] Nakazato A, Sekiguchi Y, Ohta K, Chaki S, Okuyama S. Chemical modification of apomorphine to discover σ ligands: 6H-dibenzo[b,d]pyran and carbazole analogues. Bioorg Med Chem. 1999;7(9):2027-2035. doi:10.1016/S0968-0896(99)00122-4. View Source
